Bis(4-methylphenacyl) sulfide
CAS No.: 23080-22-0
Cat. No.: VC4093654
Molecular Formula: C18H18O2S
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23080-22-0 |
|---|---|
| Molecular Formula | C18H18O2S |
| Molecular Weight | 298.4 g/mol |
| IUPAC Name | 1-(4-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanylethanone |
| Standard InChI | InChI=1S/C18H18O2S/c1-13-3-7-15(8-4-13)17(19)11-21-12-18(20)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
| Standard InChI Key | KPEQAIKDILGKSR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)CSCC(=O)C2=CC=C(C=C2)C |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)CSCC(=O)C2=CC=C(C=C2)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Bis(4-methylphenacyl) sulfide (CAS 23080-82-0) is characterized by two 4-methylphenacyl groups linked via a sulfur atom. The phenacyl moiety consists of a ketone-functionalized benzyl group (), with the methyl group para to the carbonyl. The sulfide bridge () connects these units, yielding the systematic name 4-(4-methylphenacyl)sulfanyl-4'-methylphenacyl sulfide .
Key Structural Data:
The compound’s planar geometry and electron-withdrawing ketone groups enhance its polarity, influencing solubility in organic solvents like dichloromethane and ethyl acetate .
Physicochemical Properties
Thermal Stability and Phase Behavior
Spectroscopic Features
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Infrared (IR) Spectroscopy: Strong absorptions at (C=O stretch) and (C-S stretch) .
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Nuclear Magnetic Resonance (NMR):
Synthetic Methodologies
Direct Sulfurization of Phenacyl Halides
A plausible route involves the reaction of 4-methylphenacyl bromide with sodium sulfide () in a polar aprotic solvent:
This method mirrors the synthesis of Bis(4-bromophenyl) sulfone, where brominated precursors are coupled via sulfide bridges .
Oxidative Coupling of Thiols
Alternative approaches may employ oxidative coupling of 4-methylphenacyl thiols using oxidizing agents like iodine or hydrogen peroxide:
This strategy is analogous to the synthesis of Bis(4-hydroxybenzyl) sulfide, where thiol oxidation yields stable sulfides .
Research Findings and Functional Applications
Role in Organic Synthesis
Bis(4-methylphenacyl) sulfide serves as a precursor in multicomponent reactions. For example, its reaction with p-tolylacetylene and diphenyl diselenide under radical conditions produces selenide-functionalized diketones, highlighting its utility in constructing complex heterocycles .
Biological Activity
While direct studies on Bis(4-methylphenacyl) sulfide are scarce, structurally related sulfides exhibit notable bioactivity:
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Histone Deacetylase (HDAC) Inhibition: Bis(4-hydroxybenzyl) sulfide (IC₅₀ = 7.65 μM) demonstrates potent HDAC inhibitory activity, suggesting potential anticancer properties .
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Antimicrobial Effects: Sulfides with para-substituted aromatic groups show moderate activity against Gram-positive bacteria .
Industrial and Pharmacological Applications
Polymer Science
Sulfide-containing compounds like Bis(4-bromophenyl) sulfone are intermediates in polysulfone production, leveraging their thermal stability and mechanical strength . Bis(4-methylphenacyl) sulfide could similarly act as a crosslinker in high-performance polymers.
Pharmaceutical Intermediates
The compound’s ketone groups enable derivatization into amines or heterocycles, making it a candidate for drug discovery. For instance, sulfides are precursors to sulfonamides, a class of antibiotics .
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